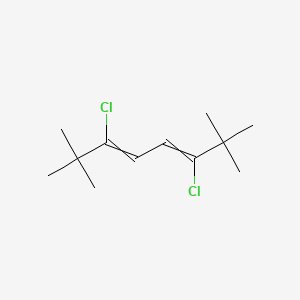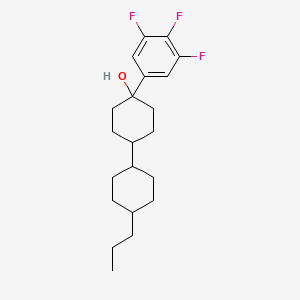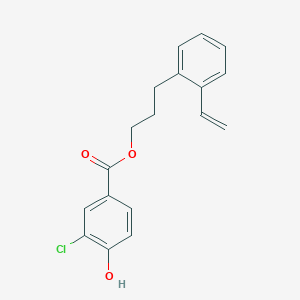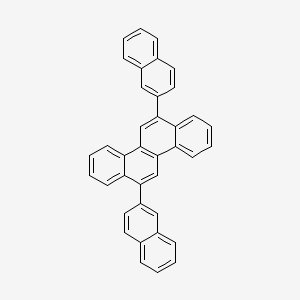
6,12-Di(naphthalen-2-yl)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,12-Di(naphthalen-2-yl)chrysene: is a polycyclic aromatic hydrocarbon that consists of a chrysene core substituted with naphthalen-2-yl groups at the 6 and 12 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Di(naphthalen-2-yl)chrysene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 6,12-dibromochrysene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6,12-Di(naphthalen-2-yl)chrysene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound. Common reagents include nitric acid for nitration and halogens like bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (bromine, chlorine), catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: 6,12-Di(naphthalen-2-yl)chrysene is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology and Medicine:
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties .
Mécanisme D'action
The mechanism of action of 6,12-Di(naphthalen-2-yl)chrysene in optoelectronic applications involves its ability to absorb and emit light efficiently. The compound’s extended conjugated system allows for effective charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction of the compound with other materials in the device to facilitate electron and hole transport, leading to light emission.
Comparaison Avec Des Composés Similaires
9,10-Di(naphthalen-2-yl)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features and applications in optoelectronics.
Dithieno[3,2-a3′,2′-j][5,6,11,12]chrysene diimides: Compounds with a twisted molecular backbone, used in organic dyes and optoelectronic devices.
Uniqueness: 6,12-Di(naphthalen-2-yl)chrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where efficient light emission and charge transport are crucial.
Propriétés
Numéro CAS |
663954-29-8 |
|---|---|
Formule moléculaire |
C38H24 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
6,12-dinaphthalen-2-ylchrysene |
InChI |
InChI=1S/C38H24/c1-3-11-27-21-29(19-17-25(27)9-1)35-23-37-34-16-8-6-14-32(34)36(24-38(37)33-15-7-5-13-31(33)35)30-20-18-26-10-2-4-12-28(26)22-30/h1-24H |
Clé InChI |
WXJPKEMBBWTLKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C(C5=CC=CC=C54)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)

![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)

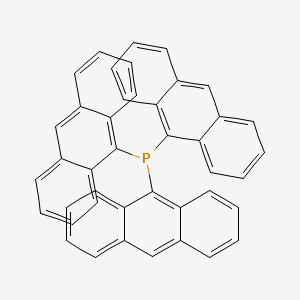
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
